molecular formula C14H10ClN3O5 B14141608 N-(3-chloro-2-methylphenyl)-2,4-dinitrobenzamide CAS No. 331436-12-5

N-(3-chloro-2-methylphenyl)-2,4-dinitrobenzamide

Cat. No.: B14141608
CAS No.: 331436-12-5
M. Wt: 335.70 g/mol
InChI Key: DVUSDSBWXFTRCB-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2,4-dinitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro-substituted phenyl ring and two nitro groups attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2,4-dinitrobenzamide typically involves the reaction of 3-chloro-2-methylaniline with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2,4-dinitrobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2,4-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-(3-chloro-2-methylphenyl)-2,4-dinitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

331436-12-5

Molecular Formula

C14H10ClN3O5

Molecular Weight

335.70 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2,4-dinitrobenzamide

InChI

InChI=1S/C14H10ClN3O5/c1-8-11(15)3-2-4-12(8)16-14(19)10-6-5-9(17(20)21)7-13(10)18(22)23/h2-7H,1H3,(H,16,19)

InChI Key

DVUSDSBWXFTRCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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